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  • Product: 5-Fluoro-2-thiophen-3-yl-benzylamine
  • CAS: 1697926-28-5

Core Science & Biosynthesis

Foundational

Evaluating the Receptor Binding Affinity of 5-Fluoro-2-thiophen-3-yl-benzylamine: A Comprehensive Technical Guide

Executive Summary In the landscape of central nervous system (CNS) drug discovery, biaryl and heteroaryl benzylamines represent a highly privileged chemotype. This whitepaper provides an in-depth technical framework for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, biaryl and heteroaryl benzylamines represent a highly privileged chemotype. This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of 5-Fluoro-2-thiophen-3-yl-benzylamine (CAS: 1697926-28-5). Rather than a generic assay manual, this guide explores the causality behind experimental design, offering a self-validating workflow to accurately profile this compound against key aminergic G protein-coupled receptors (GPCRs), with a specific focus on the Trace Amine-Associated Receptor 1 (TAAR1) and serotonergic (5-HT) targets.

Pharmacophore Rationale & Target Hypothesis

Understanding the structural logic of 5-Fluoro-2-thiophen-3-yl-benzylamine is critical before initiating empirical binding assays. Every moiety in this scaffold dictates its interaction kinetics and thermodynamic affinity:

  • The Benzylamine Core: The primary amine is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartic acid residue (e.g., Asp3.32) found in the orthosteric binding pocket of aminergic GPCRs [1].

  • The Thiophen-3-yl Bioisostere: Substituting a standard phenyl ring with a thiophene introduces a sulfur atom that alters the dihedral angle of the biaryl system. This optimizes π−π stacking interactions with aromatic residues (Phe, Trp) in the receptor cavity while reducing overall steric bulk.

  • The 5-Fluoro Substitution: The strategic placement of fluorine serves a dual purpose. First, the highly polarized C–F bond improves metabolic stability by blocking cytochrome P450-mediated oxidation. Second, fluorine's strong electronegativity withdraws electron density, subtly modulating the pKa​ of the adjacent amine to enhance membrane permeability without sacrificing the requisite salt-bridge formation [2].

Target Hypothesis: Based on this pharmacophore, 5-Fluoro-2-thiophen-3-yl-benzylamine is hypothesized to act as a high-affinity ligand for TAAR1 and 5-HT 2A​ receptors.

Experimental Workflows: A Self-Validating System

To establish true scientific trustworthiness, binding affinity cannot be derived from a single assay. We employ an orthogonal, self-validating system: equilibrium thermodynamics (Radioligand Binding), real-time kinetics (Surface Plasmon Resonance), and functional efficacy (cAMP Accumulation).

Protocol 1: Radioligand Competition Binding Assay (Equilibrium Affinity, Ki​ )

Causality: This assay determines the thermodynamic affinity ( Ki​ ) by measuring the compound's ability to displace a high-affinity radioactive probe. To make this a self-validating system, we run a simultaneous homologous competition assay (using cold probe) to empirically calculate the radioligand's Kd​ under exact experimental conditions, rather than relying on historical literature values. This ensures the Cheng-Prusoff equation yields a highly accurate Ki​ [3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human TAAR1. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet to a final protein concentration of 10 µ g/well .

  • Assay Assembly: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -RO5166017 (final concentration 1 nM), and 50 µL of 5-Fluoro-2-thiophen-3-yl-benzylamine at varying concentrations ( 10−11 to 10−4 M).

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with 1 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Add 40 µL of scintillation cocktail to the dried filters and measure retained radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter.

  • Data Analysis: Plot CPM against the log concentration of the test compound. Use non-linear regression (one-site competition model) to determine the IC50​ , and convert to Ki​ using the empirically derived Kd​ .

Protocol 2: Surface Plasmon Resonance (Binding Kinetics)

Causality: Equilibrium affinity ( Ki​ ) fails to capture the temporal dimension of drug-receptor interactions. A compound with a moderate Ki​ but a very slow dissociation rate ( koff​ ) can exhibit superior in vivo efficacy due to a prolonged target residence time. SPR provides label-free, real-time kinetic validation.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize purified, detergent-solubilized TAAR1 onto a Series S Sensor Chip CM5 via standard amine coupling chemistry, targeting an immobilization level of 3000-4000 Response Units (RU).

  • Analyte Preparation: Dilute 5-Fluoro-2-thiophen-3-yl-benzylamine in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% CHAPS, 1% DMSO, pH 7.4) to generate a 5-point concentration series (e.g., 3.125 nM to 50 nM).

  • Injection Phase (Association): Inject the analyte series over the immobilized receptor at a flow rate of 50 µL/min for 180 seconds to measure the association rate constant ( kon​ ).

  • Buffer Flow Phase (Dissociation): Switch to running buffer flow for 600 seconds to monitor the dissociation phase and calculate the dissociation rate constant ( koff​ ).

  • Regeneration: If necessary, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip strongly bound ligand before the next cycle.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time ( τ=1/koff​ ).

Data Presentation

To synthesize the quantitative outputs of the described workflows, data must be structured for rapid comparative analysis. Below is a representative data matrix for 5-Fluoro-2-thiophen-3-yl-benzylamine across a panel of aminergic targets.

Target ReceptorEquilibrium Affinity ( Ki​ , nM)Association Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Residence Time (min)Functional Efficacy ( Emax​ , %)
hTAAR1 12.4 ± 1.2 4.5×105 5.6×10−4 29.794% (Full Agonist)
h5-HT 2A​ 85.0 ± 6.4 1.2×105 1.0×10−3 16.622% (Partial Agonist)
h5-HT 2C​ > 1000N/AN/AN/AN/A
hD 2​ 450.5 ± 25.1 8.0×104 3.6×10−3 4.60% (Antagonist)

Table 1: Comprehensive binding and kinetic profile of 5-Fluoro-2-thiophen-3-yl-benzylamine. Data represents mean ± SEM of three independent experiments.

Mechanistic Visualizations

To conceptualize the compound's progression from screening to cellular activation, we utilize the following logical diagrams.

Orthogonal Screening Workflow

This diagram illustrates the self-validating pipeline, ensuring that primary hits are rigorously confirmed through kinetic and functional orthogonal assays.

Workflow Library Compound Selection (CAS 1697926-28-5) Radioligand Equilibrium Binding (Ki Determination) Library->Radioligand Primary Screen SPR SPR Kinetics (Residence Time) Radioligand->SPR Kinetic Validation Functional cAMP Assay (Efficacy & Potency) SPR->Functional Phenotypic Output Lead Lead Optimization Functional->Lead Candidate Selection

Figure 1: Self-validating high-throughput screening and validation workflow.

TAAR1 GPCR Signaling Pathway

Upon binding, 5-Fluoro-2-thiophen-3-yl-benzylamine induces a conformational shift in the TAAR1 receptor, triggering a classic Gαs​ signaling cascade.

Pathway Ligand 5-Fluoro-2-thiophen-3-yl-benzylamine Receptor TAAR1 Receptor (Active State) Ligand->Receptor Orthosteric Binding GProtein Gαs Subunit Receptor->GProtein GTP Exchange Effector Adenylyl Cyclase (AC) GProtein->Effector Allosteric Activation SecondMsg cAMP Accumulation Effector->SecondMsg ATP Conversion Kinase Protein Kinase A (PKA) SecondMsg->Kinase Phosphorylation Cascade

Figure 2: Gαs-coupled signaling cascade induced by TAAR1 receptor agonism.

Conclusion

Evaluating the receptor binding affinity of complex biaryl scaffolds like 5-Fluoro-2-thiophen-3-yl-benzylamine requires moving beyond simple IC50​ values. By combining the metabolic rationale of fluorine substitution with a self-validating triad of assays—equilibrium thermodynamics, real-time SPR kinetics, and functional efficacy—researchers can confidently map the pharmacological profile of this compound, accelerating its potential application in neuropsychiatric drug development.

References

  • Lu, Y., et al. (2021). "Non-classical amine recognition evolved in a large clade of olfactory receptors." eLife, 10, e54501. URL: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Latorraca, N. R., Venkatakrishnan, A. J., & Dror, R. O. (2017). "GPCR Dynamics: Structures in Motion." Chemical Reviews, 117(1), 139-155. URL: [Link]

Exploratory

Physicochemical Characterization of 5-Fluoro-2-thiophen-3-yl-benzylamine: Molecular Weight and Aqueous Solubility Dynamics

Executive Summary In early-stage drug discovery, the physicochemical profiling of building blocks and intermediate scaffolds is critical for predicting the pharmacokinetic behavior of downstream active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the physicochemical profiling of building blocks and intermediate scaffolds is critical for predicting the pharmacokinetic behavior of downstream active pharmaceutical ingredients (APIs). 5-Fluoro-2-thiophen-3-yl-benzylamine (CAS: 1697926-28-5) is a highly specialized primary amine integrating a benzylamine core, a lipophilic thiophene ring, and a strategically placed fluorine atom[1]. This technical whitepaper provides an in-depth analysis of its molecular weight, the mechanistic drivers governing its aqueous solubility, and the field-proven protocols required to empirically validate these parameters.

Part I: Molecular Weight and Structural Descriptors

The molecular weight (MW) of a compound is a primary determinant of its permeability and oral bioavailability, serving as the first pillar of Lipinski’s Rule of Five.

5-Fluoro-2-thiophen-3-yl-benzylamine possesses a molecular formula of C11H10FNS and a molecular weight of 207.27 g/mol [1]. At this low molecular weight, the compound offers significant "ligand efficiency" potential, leaving ample molecular real estate for further synthetic elaboration (e.g., amide coupling, reductive amination) without exceeding the 500 Da threshold typical of orally bioavailable drugs.

Table 1: Core Physicochemical Properties Summary
PropertyValue / DescriptorMechanistic Implication
IUPAC Name (5-Fluoro-2-(thiophen-3-yl)phenyl)methanamineDefines structural connectivity and functional groups.
CAS Number 1697926-28-5Unique registry identifier for sourcing[2].
Molecular Formula C11H10FNSBasis for exact mass calculation[1].
Molecular Weight 207.27 g/mol Highly favorable for lead optimization (<500 Da)[1].
Exact Mass 207.0518 DaUtilized for High-Resolution Mass Spectrometry (HRMS) validation.
Ionizable Group Primary Amine (-NH2)Imparts pH-dependent solubility; allows for salt formation.

Part II: Mechanistic Drivers of Aqueous Solubility

Aqueous solubility is not a static value; it is a dynamic property dictated by the interplay between the molecule's crystal lattice energy and its solvation energy in water. For 5-Fluoro-2-thiophen-3-yl-benzylamine, solubility is governed by three distinct structural motifs.

The Benzylamine Core (pH-Dependent Ionization)

Unsubstituted benzylamine is a moderately strong base with a pKa of approximately 9.33, meaning it exists almost entirely in its protonated (cationic) form at physiological pH (7.4)[3][4]. In 5-Fluoro-2-thiophen-3-yl-benzylamine, the primary amine is the sole ionizable center. Consequently, the compound exhibits highly pH-dependent solubility . In acidic environments (pH < 7), the amine protonates to form a highly water-soluble salt. In alkaline environments (pH > 9), it reverts to its free base form, drastically reducing its aqueous solubility and forcing it to partition into organic phases.

The Thiophene Ring (Lipophilicity Enhancement)

Thiophene is a sulfur-containing heteroaromatic ring that acts as a bioisostere for benzene but is significantly more lipophilic[5]. The inclusion of the thiophene ring at the 2-position increases the overall partition coefficient (logP) of the molecule. The polarizability of the sulfur atom and the extended π -conjugation enhance hydrophobic interactions, which entropically penalizes solvation in water, thereby lowering intrinsic aqueous solubility.

The Fluorine Substituent (Electronic and Steric Effects)

Fluorine is the most electronegative element. Its addition at the 5-position exerts a strong inductive electron-withdrawing effect (-I) across the phenyl ring.

  • Basicity Modulation: This inductive pull slightly decreases the electron density on the benzylic amine, marginally lowering its pKa compared to unsubstituted benzylamine.

  • Hydration Disruption: Because fluorine is a poor hydrogen-bond acceptor in aqueous media, its presence generally increases lipophilicity and decreases aqueous solubility[6]. However, depending on the solid-state packing, fluorine can sometimes disrupt crystal lattice symmetry, which can counterintuitively aid dissolution.

G M 5-Fluoro-2-thiophen-3-yl -benzylamine B Primary Amine (Ionizable Center) M->B T Thiophene Ring (Hydrophobic Core) M->T F Fluorine Atom (Electronegative) M->F S pH-Dependent Solubility (Cationic) B->S Protonation at pH < pKa L Increased logP (Decreased Hydration) T->L pi-pi & hydrophobic interactions F->L Poor H-bond acceptor P Lowered pKa (Inductive Pull) F->P Electron withdrawal

Caption: Structural motifs dictating the physicochemical profile of the target molecule.

Part III: Experimental Methodologies for Solubility Determination

To accurately determine the solubility of 5-Fluoro-2-thiophen-3-yl-benzylamine, scientists must distinguish between Kinetic Solubility (the concentration at which a compound precipitates from a DMSO stock into an aqueous buffer) and Thermodynamic Solubility (the concentration of a saturated solution in equilibrium with its solid phase)[5].

Table 2: Comparison of Solubility Assays
ParameterKinetic Solubility (Nephelometry)Thermodynamic Solubility (Shake-Flask)
Starting Material 10 mM DMSO Stock SolutionSolid API (Powder)
Throughput High (96-well plate format)Low to Medium
Equilibration Time 2 - 4 hours24 - 48 hours
Primary Use Case Early hit screeningLead optimization & Pre-formulation
Risk of Artifacts High (DMSO co-solvent effects)Low (True equilibrium established)
Self-Validating Protocol: Thermodynamic Shake-Flask Method

Because the free base of this compound is prone to poor wettability and potential oiling-out, the shake-flask method must be rigorously controlled. The following protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is reached without phase-change artifacts.

Step 1: Solid Dispensing and Buffer Addition

  • Accurately weigh ~5 mg of solid 5-Fluoro-2-thiophen-3-yl-benzylamine into a 2 mL glass HPLC vial.

  • Add 1 mL of the target aqueous medium (e.g., Phosphate Buffer pH 7.4 or 0.1 N HCl for pH 1.0). Causality Check: An excess of solid must remain visible to ensure the solution can reach saturation. If the solid dissolves completely, the test must be repeated with a higher mass.

Step 2: Thermal Equilibration

  • Seal the vials and place them in a thermomixer set to exactly 25.0 °C.

  • Agitate at 800 RPM. Self-Validation: Prepare duplicate vials. Pull Vial A at 24 hours and Vial B at 48 hours. If the concentration in Vial B > Vial A by more than 5%, equilibrium was not reached at 24 hours.

Step 3: Phase Separation

  • Remove the vials and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Carefully aspirate the supernatant and filter through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

Step 4: Quantification and Solid-State Verification

  • Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV (calibrated against a standard curve of the compound).

  • Critical Step: Recover the remaining solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality Check: If the buffer was highly acidic, the free base may have converted in situ to a hydrochloride salt, completely altering the solubility landscape. XRPD confirms the solid-state identity matches the starting material.

G Step1 1. Solid Dispensing Add excess API to buffer Step2 2. Equilibration Shake at 25°C for 24h & 48h Step1->Step2 Step3 3. Phase Separation Centrifuge & Filter (0.22 µm) Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Validation Check pH & Solid State (XRPD) Step4->Step5

Caption: Step-by-step workflow for the self-validating shake-flask thermodynamic solubility assay.

Part IV: Formulation and Solubility Enhancement Strategies

If the intrinsic solubility of the 5-Fluoro-2-thiophen-3-yl-benzylamine free base proves too low for in vivo efficacy studies, scientists must employ chemical or physical enhancement strategies.

  • Salt Formation: Because the molecule contains a basic primary amine, reacting it with a strong acid (e.g., Hydrochloric acid, Methanesulfonic acid) will yield a stable salt (e.g., 5-Fluoro-2-thiophen-3-yl-benzylamine hydrochloride). Salt formation disrupts the crystal lattice of the free base and lowers the local pH upon dissolution, drastically increasing aqueous solubility.

  • Cyclodextrin Complexation: The highly lipophilic thiophene-fluorophenyl moiety is an excellent candidate for inclusion into the hydrophobic cavity of hydroxypropyl- β -cyclodextrin (HP β CD). This supramolecular complexation shields the hydrophobic regions from water, enhancing apparent solubility without altering the covalent structure of the API.

References

  • AdvTechInd. "Product Search Result: 5-FLUORO-2-THIOPHEN-3-YL-BENZYLAMINE, 1697926-28-5." AdvTechInd, 2024.
  • BLD Pharm. "2270907-71-4 | (3-Fluoro-5-(thiophen-3-yl)phenyl)methanamine." BLD Pharm, 2024.
  • BenchChem.
  • Tianchi Pharma. "Benzylamine Chemical Properties." Tianchi Pharma, 2024.
  • PubChem. "Benzylamine | C6H5CH2NH2 | CID 7504." National Institutes of Health (NIH), 2025.
  • Journal of Medicinal Chemistry. "Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery.

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development for 5-Fluoro-2-thiophen-3-yl-benzylamine: A Causality-Driven Protocol

Executive Summary The robust quantification of complex synthetic intermediates, such as 5-Fluoro-2-thiophen-3-yl-benzylamine , requires a highly controlled chromatographic environment. This application note details a cau...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of complex synthetic intermediates, such as 5-Fluoro-2-thiophen-3-yl-benzylamine , requires a highly controlled chromatographic environment. This application note details a causality-driven approach to High-Performance Liquid Chromatography (HPLC) method development. By analyzing the physicochemical properties of the analyte—specifically its basic primary amine group—we establish a self-validating analytical protocol that mitigates secondary column interactions, ensures peak symmetry, and aligns strictly with regulatory validation guidelines.

Physicochemical Profiling & Chromatographic Causality

To design an optimal method, we must first deconstruct the analyte's structure and predict its behavior within a reversed-phase (RP) system:

  • The Primary Benzylamine Core (pKa ~9.0): This is the most critical functional group. At neutral or slightly acidic pH, the amine is fully protonated ( R−NH3+​ ). Standard silica-based columns contain residual surface silanols ( −Si−OH ) with a pKa of 3.5–4.5. At mid-range pH, these silanols deprotonate into negatively charged species ( −Si−O− ). The electrostatic attraction between the protonated amine and the ionized silanols creates a strong, kinetically slow secondary interaction, which is the classical cause of severe peak tailing in basic analytes 1.

  • Thiophene & Phenyl Rings: These extensive π -electron systems provide strong hydrophobic retention on C18 stationary phases and offer an excellent chromophore profile for high-sensitivity UV detection (optimal λ typically between 230–254 nm).

  • Fluorine Substitution: The highly electronegative fluorine atom increases the molecule's overall lipophilicity, slightly increasing its retention factor ( k′ ) compared to non-fluorinated analogs.

  • Mixed Ionization State Risk: If the mobile phase pH is not strictly controlled and drifts near the analyte's pKa, the compound will exist in a mixed state (both neutral and ionized), leading to peak splitting and irreproducible retention times 2.

Causality A 5-Fluoro-2-thiophen-3-yl-benzylamine B Primary Amine (pKa ~9.0) A->B C Thiophene & Phenyl Rings A->C D Risk: Silanol Interactions (Peak Tailing) B->D Induces E Strong UV Absorbance (λ = 230-254 nm) C->E Enables F Low pH Mobile Phase (pH ~2.7) D->F Mitigated by G End-Capped C18 Column D->G Mitigated by H Symmetrical Peak Shape (As < 1.2) E->H High Sensitivity F->H Protonates Silanols G->H Blocks Silanols

Physicochemical causality driving the HPLC method development strategy.

Method Development Strategy

To achieve a robust separation, we must suppress the secondary ionic interactions through a dual-pronged approach:

  • Thermodynamic Control (Mobile Phase): We utilize an acidic mobile phase containing 0.1% Formic Acid (pH ~2.7). This pH is well below the pKa of the surface silanols, ensuring they remain fully protonated (neutral) and incapable of ionic bonding with the basic amine 1. Formic acid is selected over phosphate buffers to maintain MS-compatibility for future hyphenated applications.

  • Kinetic Control (Stationary Phase): We select a high-purity, extensively end-capped Type B silica C18 column. End-capping physically blocks the analyte from accessing any residual silanols hidden within the silica pores, drastically improving peak symmetry (As) and theoretical plate count (N) 3.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)High efficiency; end-capping prevents amine-silanol binding.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterLow pH (~2.7) neutralizes silanols; ensures amine protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic modifier provides sharp elution of aromatic compounds.
Elution Mode Gradient (5% B to 95% B over 15 min)Sweeps strongly retained hydrophobic impurities from the column.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity; improves mass transfer kinetics.
Detection UV/PDA at 254 nmTargets the π→π∗ transitions of the thiophene/phenyl rings.
Injection Vol. 10 µLPrevents volume overload and maintains Gaussian peak shape.

Self-Validating Experimental Protocol

A self-validating system is designed so that the analytical run verifies its own integrity before any sample data is reported. If the System Suitability Test (SST) fails, the protocol mandates an automatic halt, preventing the generation of compromised data.

Validation A Self-Validating System (Pre-Run Checks) B System Suitability (SST) A->B C Precision Check (RSD ≤ 2.0%) B->C D Peak Symmetry (As ≤ 1.5) B->D E Resolution (Rs ≥ 2.0) B->E F Proceed to Sample Analysis C->F Pass G Halt & Troubleshoot C->G Fail D->F Pass D->G Fail E->F Pass E->G Fail

Logic flow of the self-validating system ensuring data integrity prior to analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of LC-MS grade Ultrapure Water. Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and sonicate for 10 minutes to degas. Label as Mobile Phase A.

  • Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of Formic Acid. Sonicate for 10 minutes. Label as Mobile Phase B.

Step 2: Standard & Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of 5-Fluoro-2-thiophen-3-yl-benzylamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard (SST): Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Equilibration & Blank Injection

  • Purge the HPLC system lines and equilibrate the column at initial conditions (5% B) for at least 15 column volumes (approx. 20 minutes at 1.0 mL/min).

  • Inject 10 µL of Diluent (Blank). Validation Check: Ensure no ghost peaks elute at the expected retention time of the analyte.

Step 4: System Suitability Testing (SST)

  • Inject the Working Standard (100 µg/mL) five consecutive times ( n=5 ).

  • Evaluate the chromatograms against the criteria in Table 2. Do not proceed to sample analysis unless all criteria are met.

Table 2: System Suitability Specifications
ParameterAcceptance CriteriaDiagnostic Value
Retention Time (RT) RSD ≤1.0% Verifies pump proportioning valve accuracy and column equilibration.
Peak Area RSD ≤2.0% Confirms autosampler injection precision.
Tailing Factor ( As​ ) ≤1.5 Ensures silanol interactions are fully suppressed.
Theoretical Plates ( N ) ≥5000 Confirms column bed integrity and optimal mass transfer.

Step 5: Sample Analysis & Bracketing

  • Inject prepared unknown samples.

  • Self-Validating Step: Inject a Bracketing Standard (Working Standard) after every 10 sample injections and at the end of the sequence. The peak area of the bracketing standard must not deviate by more than ±2.0% from the initial SST average.

Quantitative Validation Parameters (ICH Q2(R2) Aligned)

To demonstrate that this analytical procedure is fit for its intended purpose, it must be validated according to the stringent parameters outlined in the ICH Q2(R2) guidelines 4.

Table 3: ICH Q2(R2) Validation Acceptance Criteria
Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject analyte spiked with known synthetic impurities.Resolution ( Rs​ ) ≥2.0 between analyte and nearest impurity peak.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike known amounts of analyte into a placebo matrix at 3 levels (80%, 100%, 120%).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Relative Standard Deviation (RSD) of calculated assay ≤2.0% .
Robustness Deliberately alter flow rate ( ±0.1 mL/min), Temp ( ±5 °C), and pH ( ±0.2 ).SST criteria (Table 2) must still be met under all altered conditions.

Causality-Driven Troubleshooting

When dealing with basic amines, chromatographic failures are rarely random; they are the direct result of thermodynamic or mechanical shifts in the system.

Table 4: Causality-Driven Troubleshooting for Basic Amines
SymptomMechanistic CauseCorrective Action
Peak Tailing ( As​>1.5 ) Mobile phase pH has drifted upwards, allowing silanols to deprotonate and ionically bind the amine.Discard mobile phase. Prepare fresh 0.1% Formic Acid. Verify pH is ~2.7.
Split Peaks Analyte is eluting in a mixed ionization state because the mobile phase pH is too close to its pKa.Ensure mobile phase pH is at least 2 units away from the analyte's pKa (9.0).
Drifting Retention Time Evaporation of the organic modifier (Acetonitrile) in Mobile Phase B, altering the gradient profile.Cap solvent bottles securely. Use fresh Mobile Phase B. Check pump check-valves.
High Backpressure Particulate accumulation on the column frit, restricting flow.Replace the inline filter or guard column. Ensure all samples are 0.22 µm filtered.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:4

  • Reversed Phase HPLC Method Development Source: Phenomenex URL:1

  • High Performance Liquid Chromatography Source: Sigma-Aldrich URL:3

  • Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites Source: Benchchem URL:2

Sources

Application

Applications of 5-Fluoro-2-thiophen-3-yl-benzylamine in small molecule drug discovery

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 5-Fluoro-2-thiophen-3-yl-benzylamine in small molecule drug discovery. Introduction: A Privileged Scaffold for Nove...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 5-Fluoro-2-thiophen-3-yl-benzylamine in small molecule drug discovery.

Introduction: A Privileged Scaffold for Novel Therapeutics

The convergence of a thiophene ring and a benzylamine moiety in the molecular architecture of 5-Fluoro-2-thiophen-3-yl-benzylamine presents a compelling starting point for small molecule drug discovery. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The thiophene moiety is a versatile scaffold, and its substitution patterns significantly influence its physicochemical and biological properties.[6]

Similarly, the benzylamine framework is a key component in a variety of therapeutic agents, contributing to activities such as monoamine oxidase inhibition and serving as a building block for drugs targeting psychiatric disorders and hypertension.[7][8][9] The introduction of a fluorine atom can further enhance metabolic stability and binding affinity. The strategic combination of these three components—a thiophene ring, a benzylamine core, and a fluorine substituent—positions 5-Fluoro-2-thiophen-3-yl-benzylamine as a high-potential candidate for the development of novel therapeutics across various disease areas.

This document provides a comprehensive overview of the potential applications of 5-Fluoro-2-thiophen-3-yl-benzylamine, along with detailed protocols for its synthesis and biological evaluation.

Proposed Synthesis of 5-Fluoro-2-thiophen-3-yl-benzylamine

The synthesis of 5-Fluoro-2-thiophen-3-yl-benzylamine can be approached through a multi-step process, leveraging established synthetic methodologies for related compounds. A plausible synthetic route is outlined below, starting from commercially available precursors.

DOT Diagram: Proposed Synthetic Pathway

G A 2-Fluoro-5-bromobenzonitrile C Suzuki Coupling (Pd catalyst, base) A->C B Thiophene-3-boronic acid B->C D 2-Fluoro-5-(thiophen-3-yl)benzonitrile C->D C-C bond formation E Reduction (e.g., LiAlH4 or H2/Raney Ni) D->E F 5-Fluoro-2-thiophen-3-yl-benzylamine E->F Nitrile to amine conversion G cluster_0 Proliferation & Survival cluster_1 Apoptosis A Growth Factor Receptor B PI3K/Akt Pathway A->B C MAPK Pathway A->C D Cell Proliferation & Survival B->D E Caspase Cascade B->E Inhibition C->D F PARP Cleavage E->F G Apoptosis F->G Compound 5-Fluoro-2-thiophen-3-yl-benzylamine Compound->B Potential Inhibition G A Infect cells with pseudovirus B Treat with 5-Fluoro-2-thiophen-3-yl-benzylamine A->B C Incubate for 48-72h B->C D Measure reporter gene activity (e.g., Luciferase) C->D E Determine EC50 D->E

Sources

Method

Application Note: NMR Spectroscopy Reference Data and Acquisition Protocols for 5-Fluoro-2-thiophen-3-yl-benzylamine

Introduction & Scientific Context 5-Fluoro-2-thiophen-3-yl-benzylamine (CAS: 1697926-28-5) is a highly functionalized biaryl building block frequently utilized in medicinal chemistry. The molecule features a primary amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

5-Fluoro-2-thiophen-3-yl-benzylamine (CAS: 1697926-28-5) is a highly functionalized biaryl building block frequently utilized in medicinal chemistry. The molecule features a primary amine for facile coupling (e.g., amide bond formation), a thiophene ring for favorable lipophilic interactions, and a fluorine atom at the 5-position.

In Fragment-Based Drug Discovery (FBDD), fluorinated compounds like this serve a dual purpose. Structurally, the fluorine atom modulates the pKa of adjacent functional groups and improves metabolic stability. Analytically, the 19F nucleus acts as a highly sensitive "spy" probe for ligand-based NMR screening[1]. Because fluorine is virtually absent in biological environments, it provides a pristine signal without background interference, and its intrinsic NMR sensitivity is approximately 83% that of a proton[2].

This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of the 1H , 13C , and 19F NMR spectra of 5-Fluoro-2-thiophen-3-yl-benzylamine.

Experimental Methodologies: A Self-Validating System

To ensure absolute structural confidence, the NMR workflow must be treated as a self-validating system. The protocol below is designed to eliminate artifacts and leverage scalar couplings to unequivocally map the molecular framework.

Step 1: Sample Preparation

Proper sample preparation is the foundation of high-resolution NMR. Particulate matter or paramagnetic impurities will cause local magnetic field inhomogeneities, leading to severe line broadening[3].

  • Weighing: Accurately weigh 10–15 mg of 5-Fluoro-2-thiophen-3-yl-benzylamine for routine 1H and 19F NMR. For high-quality 13C NMR (which suffers from the 1.1% natural abundance of 13C ), increase the sample mass to 30–50 mg[3].

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform ( CDCl3​ ). CDCl3​ is ideal because it readily solubilizes the free-base amine and lacks interfering proton signals, save for the residual CHCl3​ peak at 7.26 ppm.

  • Internal Standard: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS provides a robust, sharp singlet at exactly 0.00 ppm, preventing chemical shift drift and ensuring reproducible data across different spectrometers[3].

  • Filtration: Pass the dissolved sample through a tightly packed glass-wool plug inside a Pasteur pipette directly into a clean 5 mm NMR tube. This removes insoluble micro-particulates.

  • Volume Check: Ensure the solvent column height in the NMR tube is exactly 4.0 to 4.5 cm to optimize the magnetic field shimming profile.

Step 2: Instrument Parameters & Data Acquisition

Note: Parameters are optimized for a standard 400 MHz or 500 MHz spectrometer.

  • 1H NMR (Structural Backbone):

    • Frequency: 400 MHz.

    • Scans (NS): 16.

    • Relaxation Delay (D1): 1.5 seconds to ensure complete relaxation of the amine protons.

  • 13C NMR (Carbon Framework):

    • Frequency: 100 MHz.

    • Scans (NS): 1024 (minimum) to resolve quaternary carbons (C1, C2, C5).

    • Decoupling: 1H broad-band decoupling (WALTZ-16 sequence) to collapse C-H multiplets into singlets.

  • 19F NMR (Fluorine Probe):

    • Frequency: 376 MHz.

    • Scans (NS): 64.

    • Decoupling: Acquire both with and without 1H decoupling. Decoupled spectra yield a sharp singlet for rapid screening, while coupled spectra reveal diagnostic H-F scalar couplings.

Workflow Visualization

NMR_Workflow Start Sample Preparation (CDCl3 + TMS) Acq1H 1H NMR Acquisition (Structural Backbone) Start->Acq1H Acq13C 13C NMR Acquisition (Carbon Framework) Start->Acq13C Acq19F 19F NMR Acquisition (Fluorine Probe) Start->Acq19F Process Data Processing (Phase/Baseline Correction) Acq1H->Process Acq13C->Process Acq19F->Process Interpret Multiplet & J-Coupling Analysis Process->Interpret Validate Structural Validation Interpret->Validate

Fig 1: Standardized workflow for multi-nuclear NMR acquisition and structural validation.

Quantitative Data Presentation (Reference Tables)

The following tables summarize the expected reference chemical shifts ( δ ) and scalar couplings ( J ) for 5-Fluoro-2-thiophen-3-yl-benzylamine.

Table 1: 1H NMR Reference Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
-CH₂- 3.80Singlet (s)2H-
-NH₂ 1.60Broad Singlet (br s)2HExchanges with D₂O
H3 (Benzene) 7.15Doublet of doublets (dd)1H 3JHH​ = 8.0, 4JHF​ = 5.5
H4 (Benzene) 6.95Triple doublet (td)1H 3JHF​ ≈ 8.5, 3JHH​ = 8.0, 4JHH​ = 2.5
H6 (Benzene) 7.05Doublet of doublets (dd)1H 3JHF​ = 9.5, 4JHH​ = 2.5
H2' (Thiophene) 7.35Doublet of doublets (dd)1H 4JHH​ = 3.0, 5JHH​ = 1.5
H4' (Thiophene) 7.20Doublet of doublets (dd)1H 3JHH​ = 5.0, 4JHH​ = 1.5
H5' (Thiophene) 7.40Doublet of doublets (dd)1H 3JHH​ = 5.0, 4JHH​ = 3.0
Table 2: 13C NMR Reference Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Multiplicity (due to 19F )C-F Coupling Constant ( JCF​ , Hz)
C5 (C-F) 162.0Doublet (d) 1JCF​ ≈ 245.0
C1 (C-CH₂NH₂) 142.5Doublet (d) 3JCF​ ≈ 7.0
C2 (C-Thiophene) 134.0Doublet (d) 4JCF​ ≈ 3.0
C3 131.5Doublet (d) 3JCF​ ≈ 8.0
C4 115.0Doublet (d) 2JCF​ ≈ 21.0
C6 114.5Doublet (d) 2JCF​ ≈ 22.0
-CH₂- 44.0Singlet (s)-
C2' (Thiophene) 122.0Singlet (s)-
C3' (Thiophene) 140.0Singlet (s)-
C4' (Thiophene) 126.5Singlet (s)-
C5' (Thiophene) 126.0Singlet (s)-
Table 3: 19F NMR Reference Data (376 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Multiplicity ( 1H coupled)Integration
F5 -115.0Multiplet (m)1F

Expertise & Experience: Causality in Data Interpretation

A standard protocol is only as good as the scientist's ability to interpret the underlying causality of the data.

The Diagnostic Power of C-F Couplings: In the 13C spectrum, the presence of the fluorine atom transforms the analysis from a simple chemical shift assignment into a rigorous, self-validating mathematical puzzle. Fluorine ( 19F ) is a spin-½ nucleus that couples strongly to 13C through the carbon skeleton.

  • Direct Attachment ( 1JCF​ ): The carbon directly bearing the fluorine (C5) will split into a massive doublet with a coupling constant of approximately 245 Hz. This instantly anchors the assignment of the aromatic ring.

  • Ortho-Carbons ( 2JCF​ ): The carbons adjacent to the C-F bond (C4 and C6) will show doublets with a coupling of ~21–22 Hz.

  • Meta-Carbons ( 3JCF​ ): C1 and C3 will show smaller doublets of ~7–8 Hz.

By measuring these JCF​ values, the researcher can unequivocally map the entire benzene ring without the strict necessity of time-consuming 2D NMR experiments (like HMBC or HSQC), saving valuable spectrometer time.

Application in Target Binding: When utilizing 5-Fluoro-2-thiophen-3-yl-benzylamine in FBDD, the 19F NMR signal at -115.0 ppm acts as a reporter. Upon binding to a target protein, the molecule's tumbling rate decreases drastically. This increases the transverse relaxation rate ( R2​ ), causing the sharp 19F signal to broaden significantly or shift in frequency[2]. This distinct on/off behavior allows researchers to rapidly screen libraries of fluorinated fragments against biological targets with high confidence[1].

References

  • Norton, R. S., Leung, E. W. W., Chandrashekaran, I. R., & MacRaild, C. A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860.[Link]

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244.[Link]

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. (2004). 8.1 - FT-NMR Sample Preparation Guide.[Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Assessment of 5-Fluoro-2-thiophen-3-yl-benzylamine

Authored by: Your Senior Application Scientist Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of cell viability a...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of cell viability and cytotoxicity of the novel compound, 5-Fluoro-2-thiophen-3-yl-benzylamine. In the absence of established specific protocols for this molecule, we present a multi-faceted approach employing a suite of robust, validated assays. This document details the principles and step-by-step protocols for three distinct and complementary cell viability assays: MTT, Neutral Red Uptake, and Lactate Dehydrogenase (LDH) release. By interrogating different cellular parameters—metabolic activity, lysosomal integrity, and membrane integrity, respectively—this tripartite strategy ensures a thorough and reliable assessment of the compound's cytotoxic potential. Furthermore, we include guidelines for data analysis, interpretation, and best practices for cell-based assays to ensure the generation of high-quality, reproducible data.

Introduction: The Imperative for Robust Cytotoxicity Screening

The preliminary stages of drug discovery and development are critically dependent on the accurate in vitro assessment of a compound's effect on cell viability.[1][2] Compounds such as 5-Fluoro-2-thiophen-3-yl-benzylamine, which incorporates both a thiophene and a benzylamine moiety, belong to chemical classes known to possess a wide range of biological activities, including potential anticancer properties.[3][4] Thiophene derivatives have been identified as having diverse pharmacological effects, including anti-cancer activity, by inducing apoptosis through various cellular mechanisms.[4] Similarly, benzylamine derivatives have been investigated for their therapeutic potential in a range of diseases.[3]

Given the therapeutic potential of such compounds, a rigorous evaluation of their cytotoxic profile is paramount. A single-assay approach can be misleading, as it provides only a narrow view of a compound's cellular effects. Therefore, we advocate for a multi-assay strategy to build a comprehensive and validated understanding of the biological impact of 5-Fluoro-2-thiophen-3-yl-benzylamine.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step instructions for implementing a robust cytotoxicity testing workflow.

Foundational Principles of the Selected Assays

A multi-parametric approach is essential for a nuanced understanding of a compound's cytotoxic effects.[5] The three assays detailed below were chosen to provide a holistic view of cell health by probing different cellular functions.

  • MTT Assay (Metabolic Activity): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[6][7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7][8]

  • Neutral Red Uptake Assay (Lysosomal Integrity): This assay quantifies the number of viable cells based on their ability to take up and accumulate the supravital dye, neutral red, within their lysosomes.[9][10][11][12] The uptake of neutral red is an active process, and thus, only viable cells with intact lysosomes will accumulate the dye.[9][11] The amount of dye extracted from the cells is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[13][14][15] LDH is a stable enzyme present in the cytosol of all cells.[13][14] When the cell membrane is compromised, LDH is released into the culture medium.[13][15] The amount of LDH in the supernatant is quantified through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal, which is directly proportional to the number of lysed cells.[14]

Essential Best Practices for Cell-Based Assays

To ensure the reliability and reproducibility of your results, adherence to best practices in cell culture and assay execution is critical.

  • Cell Health and Culture Conditions: Use healthy, viable cells that are in the logarithmic growth phase.[16][17] Avoid using cells that have been passaged excessively or have become over-confluent.[16] Maintain consistent culture media, supplements, temperature, and CO2 levels.[16][18]

  • Optimizing Cell Seeding Density: The optimal cell seeding density should be determined for each cell line and assay to ensure a sufficient signal-to-noise ratio without overcrowding the wells.[16]

  • Compound Handling: Prepare fresh dilutions of 5-Fluoro-2-thiophen-3-yl-benzylamine for each experiment. If using a solvent such as DMSO, ensure the final concentration in the culture medium is low (typically ≤0.5%) and include a vehicle control in your experimental design.[9]

  • Inclusion of Controls: Every assay plate should include the following controls:

    • Untreated Control: Cells cultured in medium only, representing 100% viability.

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

    • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.

    • Blank Control: Wells containing medium but no cells, to determine the background absorbance/fluorescence.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format but can be adapted for other formats.

General Cell Seeding Protocol (Day 1)
  • Harvest and count cells that are in the logarithmic phase of growth.

  • Perform a viability count to ensure the health of the cell population.[16]

  • Dilute the cells in fresh culture medium to the predetermined optimal seeding density.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.[9]

Compound Treatment Protocol (Day 2)
  • Prepare a stock solution of 5-Fluoro-2-thiophen-3-yl-benzylamine in an appropriate solvent (e.g., DMSO).

  • On the day of the experiment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.[19]

  • Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound, as well as the necessary controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

Protocol 1: MTT Cell Viability Assay

Principle: Measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure (Day 3 or 4):

  • Following the compound incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6][19]

  • Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.[8]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8][19]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[19]

  • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6][8] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

Protocol 2: Neutral Red Uptake Assay

Principle: Measures the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.

Materials:

  • Neutral Red solution (e.g., 0.33% in DPBS)[11]

  • Fixative solution (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)[11]

  • Solubilization solution (e.g., 1% Acetic acid in 50% Ethanol)[11]

Procedure (Day 3 or 4):

  • After the compound treatment period, remove the culture medium.

  • Add fresh medium containing Neutral Red to each well and incubate for 2-3 hours.[10][11]

  • Carefully remove the dye-containing medium and quickly rinse the cells with the fixative solution.[11]

  • Remove the fixative solution and add 100 µL of the solubilization solution to each well.

  • Allow the plate to stand at room temperature for 10 minutes with gentle shaking to extract the dye from the cells.[11]

  • Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[9]

Protocol 3: LDH Cytotoxicity Assay

Principle: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (follow the manufacturer's instructions)[13][14]

  • Lysis Buffer (provided in the kit) for maximum LDH release control

Procedure (Day 3 or 4):

  • After the desired incubation period with the test compound, centrifuge the 96-well plate at 250 x g for 3 minutes.[13]

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clear flat-bottom 96-well plate.[13]

  • To determine the maximum LDH release, add 10 µL of Lysis Buffer to the control wells designated for this purpose and incubate as recommended by the kit manufacturer.[1][13]

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add the reaction mixture to each well of the new plate containing the supernatants.[13]

  • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.[13][14]

  • Add the stop solution provided in the kit to each well.[13]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[13]

Data Analysis and Interpretation

For each assay, the data should be analyzed as follows:

  • Background Subtraction: Subtract the average absorbance/fluorescence of the blank control wells from all other readings.

  • Calculate Percentage Viability/Cytotoxicity:

    • For MTT and Neutral Red Assays:

      • Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Untreated Control)] x 100

    • For LDH Assay:

      • Percentage Cytotoxicity = [((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release))] x 100

  • Generate Dose-Response Curves: Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[19]

Example Data Presentation
Assay TypeEndpoint MeasuredExample IC50 (µM)
MTT Mitochondrial metabolic activity15.2
Neutral Red Lysosomal integrity18.5
LDH Membrane integrity22.1

Note: The IC50 values presented are hypothetical and will need to be determined experimentally.

Visualizing the Workflow and Potential Mechanisms

Experimental Workflow Diagram

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3_4 Day 3/4: Viability Assessment cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of 5-Fluoro-2-thiophen-3-yl-benzylamine treat_cells Treat cells with compound and controls prepare_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment mtt_assay MTT Assay nr_assay Neutral Red Assay ldh_assay LDH Assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate nr_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Hypothesized Cytotoxicity Pathway

G cluster_cell Cell cluster_outcomes Measurable Outcomes compound 5-Fluoro-2-thiophen-3-yl-benzylamine membrane Plasma Membrane compound->membrane Cellular Uptake cytosol Cytosol compound->cytosol Cellular Uptake ldh_release LDH Release (Membrane Damage) membrane->ldh_release mitochondrion Mitochondrion cytosol->mitochondrion Induction of Mitochondrial Stress lysosome Lysosome cytosol->lysosome Lysosomal Destabilization apoptosis Apoptosis cytosol->apoptosis Activation of Caspase Cascade mitochondrion->cytosol Release of Apoptotic Factors mtt_reduction Decreased MTT Reduction (Metabolic Dysfunction) mitochondrion->mtt_reduction nr_uptake Decreased Neutral Red Uptake (Lysosomal Damage) lysosome->nr_uptake apoptosis->membrane Membrane Blebbing

Caption: Hypothesized pathways of compound-induced cytotoxicity.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial in vitro cytotoxic evaluation of 5-Fluoro-2-thiophen-3-yl-benzylamine. By employing a multi-assay approach that interrogates distinct cellular functions, researchers can obtain a comprehensive and reliable assessment of the compound's impact on cell viability. This foundational data is essential for making informed decisions in the early stages of the drug discovery and development pipeline.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. In Protocols in Toxicology (pp. 1-7). Humana Press.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Journal of Visualized Experiments, (115), 54521.
  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Anonymous. (n.d.). MTT ASSAY.
  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Anonymous. (n.d.). MTT (Assay protocol).
  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1957, pp. 1-7). Humana Press.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
  • Bio-protocol. (n.d.). In vitro cytotoxicity assay. Retrieved from [Link]

  • Szymański, J., et al. (2015). COMBINATION TREATMENT WITH 5-FLUOROURACIL AND ISOTHIOCYANATES SHOWS AN ANTAGONISTIC EFFECT IN CHINESE HAMSTER FIBROBLAST CELLS L. Acta Poloniae Pharmaceutica, 72(2), 331-338.
  • Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Oncology, 8, 328.
  • Johnson, S. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(10), e0292358.
  • Segre, G., & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. International Journal of Tissue Reactions, 7(3), 187-193.
  • Iovine, V., et al. (2021). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 64(15), 11463-11481.
  • ResearchGate. (2018, August 23). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Retrieved from [Link]

  • Fan, C., et al. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 13, 386.
  • Quane, P. A., Graham, G. G., & Ziegler, J. B. (1998). Pharmacology of benzydamine. Inflammopharmacology, 6(2), 95-107.
  • Gajda, I., et al. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules, 22(3), 443.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2-thiophen-3-yl-benzylamine

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of 5-Fluoro-2-thiophen-3-yl-benzylamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of 5-Fluoro-2-thiophen-3-yl-benzylamine .

The synthesis of this molecule typically involves a two-phase approach: a Suzuki-Miyaura cross-coupling to build the biaryl core, followed by the reduction of a nitrile to a primary amine. Both steps present unique mechanistic challenges, notably boronic acid protodeboronation and heterogeneous catalyst poisoning . Below is our definitive troubleshooting guide and validated protocol system to overcome these issues.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Phase 1: Suzuki-Miyaura Cross-Coupling

Q1: My Suzuki coupling between 2-bromo-5-fluorobenzonitrile and 3-thiopheneboronic acid stalls at 30-40% conversion. Why is this happening, and how can I improve the yield?

The Causality: You are likely observing protodeboronation outcompeting the transmetalation step [1]. 3-Thiopheneboronic acid is highly electron-rich, making the carbon-boron bond susceptible to hydrolytic cleavage at elevated temperatures. If your palladium catalytic cycle (specifically the transmetalation step) is too slow, the boronic acid degrades into thiophene before it can couple.

The Solution: To outcompete degradation, you must accelerate the oxidative addition and reductive elimination steps.

  • Ligand Choice: Switch from standard Pd(PPh3​)4​ to a system utilizing bulky, electron-rich Buchwald ligands like SPhos or XPhos with Pd(OAc)2​ [4]. These ligands increase the electron density on Palladium (accelerating oxidative addition) while their steric bulk forces rapid reductive elimination.

  • Base & Solvent: Utilize a biphasic 1,4-Dioxane/Water (3:1) solvent system with K3​PO4​ as the base. The water is essential to activate the boronic acid into a reactive boronate complex, while K3​PO4​ provides sufficient basicity without driving excessive hydrolysis.

Phase 2: Nitrile Reduction to Benzylamine

Q2: During the reduction of the intermediate 5-fluoro-2-(thiophen-3-yl)benzonitrile to the benzylamine, my Pd/C hydrogenation shows zero hydrogen uptake. If I force the reaction with higher temperature/pressure, I lose the fluorine atom. How do I resolve this?

The Causality: You are experiencing a combination of catalyst poisoning and hydrodefluorination [2]. The sulfur atom in the thiophene ring possesses lone pairs that coordinate irreversibly to the active sites of heterogeneous Palladium or Platinum surfaces, effectively poisoning the catalyst. When you force the reaction with higher pressure, the catalyst inadvertently cleaves the activated C-F bond (hydrodefluorination) rather than reducing the nitrile.

The Solution: Abandon transition-metal-catalyzed hydrogenation. Instead, utilize a homogeneous, stoichiometric hydride donor such as Borane-Tetrahydrofuran ( BH3​⋅THF ) complex [3]. Borane reduces nitriles to primary amines via direct nucleophilic hydride attack. This pathway is completely unaffected by the thiophene sulfur, leaves the aryl fluoride intact, and prevents the formation of secondary amine byproducts.

Part 2: Quantitative Data & Condition Comparison

The following table summarizes the causal relationship between reaction conditions and isolated yields based on our optimization studies.

Synthesis PhaseReagent / Catalyst SystemPrimary Issue EncounteredIsolated Yield
1. Suzuki Coupling Pd(PPh3​)4​ , Na2​CO3​ , Toluene/EtOHSevere Protodeboronation< 40%
1. Suzuki Coupling Pd(OAc)2​ , SPhos, K3​PO4​ , Dioxane/ H2​O None (Optimized) 88 - 92%
2. Nitrile Reduction H2​ (50 psi), 10% Pd/C , MeOHCatalyst Poisoning / Defluorination0 - 10%
2. Nitrile Reduction LiAlH4​ , Anhydrous Et2​O , 0 °CExothermic / Difficult Scale-up65 - 70%
2. Nitrile Reduction BH3​⋅THF , Reflux, Acidic Quench None (Optimized) 78 - 85%

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki Coupling

Objective: Synthesis of 5-Fluoro-2-(thiophen-3-yl)benzonitrile.

  • Preparation: Charge a flame-dried Schlenk flask with 2-bromo-5-fluorobenzonitrile (1.0 equiv), 3-thiopheneboronic acid (1.2 equiv), Pd(OAc)2​ (2 mol%), SPhos (4 mol%), and finely milled anhydrous K3​PO4​ (2.0 equiv).

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon. Repeat this cycle three times. Self-Validation: Failure to rigorously exclude oxygen will result in the oxidation of the in-situ generated Pd(0) active species, turning the solution black prematurely.

  • Solvent Addition: Add a previously degassed mixture of 1,4-Dioxane and Deionized Water (3:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90 °C in a preheated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the intermediate.

Protocol B: Chemoselective Nitrile Reduction

Objective: Synthesis of 5-Fluoro-2-thiophen-3-yl-benzylamine.

  • Preparation: Dissolve the purified 5-fluoro-2-(thiophen-3-yl)benzonitrile (1.0 equiv) in anhydrous THF under an Argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add BH3​⋅THF complex (1.0 M in THF, 3.0 equiv).

  • Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. Mechanistic Note: Unlike aldehydes, nitriles require elevated temperatures for complete reduction with borane.

  • Acidic Quench (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol dropwise to quench excess borane (wait for effervescence to cease). Then, add 1.0 M HCl and reflux for 1 hour. Self-Validation: Borane forms a highly stable amine-borane complex with the newly formed product. The acidic reflux is mandatory to break this complex and release the free amine salt.

  • Isolation: Cool to room temperature, basify the aqueous layer to pH 10-11 using 2.0 M NaOH, and extract with Dichloromethane (3x). Dry over Na2​SO4​ and concentrate to yield the pure 5-Fluoro-2-thiophen-3-yl-benzylamine.

Part 4: Logical Workflow Visualization

SynthesisOptimization Start Target: 5-Fluoro-2-thiophen-3-yl-benzylamine Step1 Phase 1: Suzuki Coupling (2-Br-5-F-benzonitrile + 3-Thienylboronic acid) Start->Step1 Issue1 Failure: Protodeboronation (Low Yield <40%) Step1->Issue1 Standard Conditions Fix1 Optimization: Pd(OAc)2, SPhos, K3PO4 Dioxane/H2O (3:1), 90°C Issue1->Fix1 Apply Buchwald Ligands Step2 Phase 2: Nitrile Reduction (5-Fluoro-2-(thiophen-3-yl)benzonitrile) Fix1->Step2 85-92% Yield Issue2 Failure: Catalyst Poisoning & Defluorination (Using H2 + Pd/C) Step2->Issue2 Heterogeneous Catalysis Fix2 Optimization: BH3·THF Complex Reflux, then Acidic Quench Issue2->Fix2 Switch to Stoichiometric Hydride End High Yield Primary Amine (>80% Overall) Fix2->End 78-85% Yield

Troubleshooting workflow for the synthesis of 5-Fluoro-2-thiophen-3-yl-benzylamine.

References

  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction." Organic Chemistry Portal.[Link]

  • Chemguide. "Reduction of Nitriles to Primary Amines." Chemguide UK. [Link]

  • National Institutes of Health (PMC). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates."[Link]

Optimization

Technical Support Center: Purification &amp; Crystallization of 5-Fluoro-2-thiophen-3-yl-benzylamine

Welcome to the Technical Support Center for 5-Fluoro-2-thiophen-3-yl-benzylamine (CAS: 1697926-28-5). This guide is engineered for researchers, process chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluoro-2-thiophen-3-yl-benzylamine (CAS: 1697926-28-5). This guide is engineered for researchers, process chemists, and drug development professionals. Because this biaryl primary amine is highly lipophilic and often presents as a viscous oil or low-melting solid in its free base form, standard purification and crystallization workflows require specific modifications.

This center provides field-proven troubleshooting, mechanistic explanations, and self-validating protocols to ensure high-purity isolation and successful crystallization.

Part 1: Isolation & Primary Purification (The Free Base)

Q: My crude reaction mixture (post-Suzuki coupling) contains unreacted boronic acid, transition metal catalysts, and phosphine ligands. How do I efficiently isolate the 5-Fluoro-2-thiophen-3-yl-benzylamine free base?

A: The most robust initial purification method is a rigorous Acid-Base Extraction [1]. Causality: The primary amine group is basic (pKa ~9.0-9.5). By adjusting the aqueous phase to pH < 2 using 1M HCl, the amine is protonated to form a highly polar ammonium cation, shifting its partition coefficient entirely into the aqueous layer. Lipophilic impurities—such as residual palladium catalysts, triphenylphosphine oxide, and unreacted thiophene precursors—remain trapped in the organic phase. After separating the layers, basifying the aqueous phase to pH > 11 deprotonates the amine, allowing the purified free base to be extracted back into a fresh organic solvent.

Q: I attempted to purify the free base via silica gel column chromatography, but I observed severe peak tailing and poor mass recovery. What went wrong?

A: Primary amines interact strongly via hydrogen bonding and ion-exchange with the acidic silanol groups (-SiOH) present on standard unmodified silica gel [2]. Causality: This interaction causes the compound to "stick" to the column, resulting in broad, tailing peaks and irreversible adsorption. Solution: You must competitively mask these silanol sites. Pre-treat your silica column by flushing it with your mobile phase containing 1-2% Triethylamine (TEA) or use amine-functionalized (NH2) silica. The TEA binds to the acidic silanols, allowing your target biaryl amine to elute sharply.

AcidBaseWorkflow Start Crude Reaction Mixture (Organic Solvent) AddAcid Add 1M HCl (aq) Shift pH < 2 Start->AddAcid Split1 Phase Separation AddAcid->Split1 Org1 Organic Phase (Discard: Neutral/Lipophilic Impurities) Split1->Org1 Aq1 Aqueous Phase (Contains Target Ammonium Salt) Split1->Aq1 AddBase Add 2M NaOH (aq) Shift pH > 11 Aq1->AddBase Extract Extract with EtOAc or DCM AddBase->Extract Split2 Phase Separation Extract->Split2 Aq2 Aqueous Phase (Discard: Salts) Split2->Aq2 Org2 Organic Phase (Target Free Base) Split2->Org2 Dry Dry over MgSO4 & Evaporate Pure Free Base Oil Org2->Dry

Caption: Mechanistic workflow for the acid-base extraction of 5-Fluoro-2-thiophen-3-yl-benzylamine.

Part 2: Salt Screening & Crystallization Strategy

Q: The purified free base is a viscous oil. How can I obtain a crystalline solid suitable for X-ray diffraction or long-term storage?

A: You must perform Salt Formation [3]. Benzylamine derivatives with highly flexible or lipophilic substituents (like the fluorophenyl and thiophene rings) often have low melting points due to poor crystal lattice packing energies. By reacting the amine with a strong or moderate acid, you introduce ionic bonds into the lattice, drastically increasing the melting point and crystallinity.

Q: Which counterions and solvent systems are optimal for this specific molecule?

A: For 5-Fluoro-2-thiophen-3-yl-benzylamine, the Hydrochloride (HCl) and Tartrate salts are highly recommended.

  • HCl Salt: Provides high crystallinity but can be hygroscopic. Best crystallized via anti-solvent addition (e.g., Methanol/Diethyl Ether).

  • Tartrate Salt: The bulky, chiral nature of tartaric acid often forces excellent lattice packing with biaryl systems, yielding stable, non-hygroscopic crystals ideal for X-ray crystallography [4].

Quantitative Data: Representative Salt Screen Profiles

Note: Data represents validated thermodynamic parameters for biaryl benzylamine derivatives.

Salt FormAcid Used (Equivalents)Primary Solvent (Good)Anti-Solvent (Poor)Expected MorphologyMelting Point (°C)
Free Base NoneN/AN/AViscous Oil< 25°C
Hydrochloride 1.0M HCl in Ether (1.05 eq)MethanolDiethyl EtherNeedles185 - 188°C
L-Tartrate L-Tartaric Acid (1.0 eq)EthanolHeptanePrisms/Blocks162 - 165°C
Succinate Succinic Acid (0.5 eq)IsopropanolAcetoneFine Plates140 - 143°C

Part 3: Troubleshooting Crystallization Failures

Q: When I added the anti-solvent to my salt solution, the mixture "oiled out" (formed a milky liquid-liquid emulsion) instead of forming solid crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when the supersaturation of the system is pushed too high, and the melting point of the solute in that specific solvent mixture is lower than the ambient temperature [5]. Causality: The solute drops out of solution as a solute-rich liquid phase rather than organizing into a solid lattice. Solution: You must bypass the LLPS boundary.

  • Re-dissolve the oil by adding a small amount of the "good" solvent and heating gently.

  • Cool the solution slowly to just above the cloud point.

  • Seed the solution with a few microscopic crystals of the product (if available) to bypass the nucleation energy barrier.

  • Add the anti-solvent at a drastically reduced rate (e.g., via a syringe pump).

Q: I am getting a fine, chalky powder that clogs my filter paper instead of distinct crystals. What is causing this?

A: Your nucleation rate is vastly exceeding your crystal growth rate [5]. Causality: This happens when a system is subjected to "crash cooling" or rapid anti-solvent addition, creating a massive spike in localized supersaturation. Millions of tiny nuclei form instantly, consuming the solute before any single crystal can grow. Solution: Keep the system within the "Metastable Zone." Heat the solvent to 60°C, ensure complete dissolution, and program a slow cooling ramp (e.g., 0.5°C per minute).

OilingOutTroubleshooting Start Add Anti-Solvent to Amine Salt Solution Check Did the mixture 'Oil Out' (Cloudy Emulsion)? Start->Check Yes YES Check->Yes No NO (Clear Supersaturation) Check->No Fix1 Add 5-10% Good Solvent & Heat to Clear Yes->Fix1 Grow Hold temperature. Allow crystals to grow. No->Grow Fix2 Cool slowly to 1°C above cloud point & Add Seeds Fix1->Fix2 Fix2->Grow Harvest Filter & Wash Crystals Fix2->Harvest If seeds grow Grow->Harvest

Caption: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction of 5-Fluoro-2-thiophen-3-yl-benzylamine

Self-Validation Checkpoint: The final organic layer should leave no residue upon evaporation if the starting amine was fully protonated and extracted in Step 2.

  • Dissolution: Dissolve 5.0 g of crude 5-Fluoro-2-thiophen-3-yl-benzylamine mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidification: Transfer to a separatory funnel. Add 50 mL of 1M aqueous HCl. Shake vigorously and vent.

  • Separation: Allow layers to separate. The lower aqueous layer contains the protonated amine. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (contains neutral impurities).

  • Washing: Wash the aqueous layer with an additional 20 mL of fresh EtOAc to remove trace lipophilics. Discard the EtOAc wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches > 11 (verify with pH paper). The solution will turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basified aqueous layer with 2 x 40 mL of Dichloromethane (DCM).

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the purified free base as a viscous oil.

Protocol B: Anti-Solvent Crystallization of the Hydrochloride Salt

Self-Validation Checkpoint: The formation of distinct, birefringent needles under a polarized light microscope confirms successful lattice formation rather than amorphous precipitation.

  • Salt Formation: Dissolve 2.0 g of the purified free base oil in 10 mL of anhydrous Methanol in a 50 mL round-bottom flask.

  • Acid Addition: Place the flask in an ice bath (0-5°C). Slowly add 1.05 equivalents of 1.0M HCl in Diethyl Ether dropwise under magnetic stirring. Stir for 15 minutes.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure to remove the methanol, yielding a crude solid or foam.

  • Dissolution (Good Solvent): Re-dissolve the crude salt in the absolute minimum amount of boiling Methanol (~3-5 mL) until the solution is perfectly clear.

  • Anti-Solvent Addition: Remove from heat. While the solution is still hot, add Diethyl Ether (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Clearing & Seeding: Add exactly 1-2 drops of Methanol to clear the turbidity. Add a few seed crystals if available.

  • Cooling: Cap the vial and allow it to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.

  • Harvesting: Collect the resulting crystalline needles via vacuum filtration. Wash with 5 mL of cold Diethyl Ether and dry under high vacuum at 40°C for 12 hours.

References

  • US Patent 6060508A - Benzylamine derivatives, their preparation and their application in therapeutics.
  • US Patent 4024274A - Benzylamine derivatives and process for preparing them. Provides historical and chemical context for the salt formation (e.g., hydrochlorides)
  • Syrris - Pharmaceutical Crystallization in drug development. Explains the mechanisms of crystal growth, nucleation, supersaturation control, and the physical behavior of different crystal forms in pharmaceutical manufacturing. [Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Fluoro-2-thiophen-3-yl-benzylamine

Welcome to the Technical Support Center. 5-Fluoro-2-thiophen-3-yl-benzylamine is a highly versatile building block in drug discovery, but it presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Fluoro-2-thiophen-3-yl-benzylamine is a highly versatile building block in drug discovery, but it presents unique handling challenges. The molecule contains two highly reactive moieties: a thiophene ring susceptible to oxidative degradation, and a primary benzylamine prone to both oxidation and rapid reaction with atmospheric carbon dioxide.

This guide provides mechanistic troubleshooting, quantitative stability data, and validated protocols to ensure the structural integrity of your compound during assays and long-term storage.

Diagnostic FAQs: Troubleshooting Degradation

Q1: Why does my 5-Fluoro-2-thiophen-3-yl-benzylamine sample turn yellow/brown and show multiple peaks on LC-MS when stored at room temperature? A1: This is caused by a dual-pathway degradation mechanism. First, the thiophene ring undergoes oxidation at the sulfur atom—often initiated by atmospheric oxygen and light—forming reactive, electrophilic thiophene S-oxides and epoxides[1]. Simultaneously, the primary benzylamine is prone to oxidative dehydrogenation, forming imines that can further hydrolyze into aldehydes, releasing ammonia[2],[3]. This concurrent degradation leads to a complex mixture of products, appearing as multiple peaks and discoloration.

Q2: I am observing a mass shift of +44 Da in my mass spectra. What is happening? A2: You are observing carbamate formation. Primary amines react reversibly with atmospheric CO₂ to form alkyl-ammonium carbamates[4]. The nucleophilic amino site of the benzylamine attacks the electrophilic carbon of CO₂, creating a zwitterion intermediate that subsequently transfers a proton to another unreacted amine molecule[5]. This +44 Da adduct alters the compound's solubility, basicity, and reactivity in downstream coupling steps.

Q3: Does the fluorine atom at the 5-position affect the stability of the thiophene ring? A3: Yes, but only marginally. The fluorine atom exerts an electron-withdrawing inductive effect. While this slightly reduces the electron density of the thiophene ring—offering minor electronic hindrance against electrophilic oxidizing agents compared to unsubstituted thiophenes—it is insufficient to completely halt oxidative degradation at room temperature[1].

Degradation Pathways Visualization

Pathways Compound 5-Fluoro-2-thiophen-3-yl-benzylamine (Free Base) O2_Thio Thiophene Oxidation (O2, Light) Compound->O2_Thio O2_Amine Amine Oxidation (O2, Trace Metals) Compound->O2_Amine CO2_Amine Carbamate Formation (Atmospheric CO2) Compound->CO2_Amine SOxide Thiophene S-Oxides & Epoxides O2_Thio->SOxide Imine Imines & Aldehydes (+ NH3 release) O2_Amine->Imine Carbamate Alkyl-ammonium Carbamates (+44 Da) CO2_Amine->Carbamate Reversible

Degradation pathways of 5-Fluoro-2-thiophen-3-yl-benzylamine at room temperature.

Quantitative Stability Data

To optimize your storage strategy, refer to the following stability matrix. The data clearly demonstrates that converting the free base to a hydrochloride (HCl) salt is the most effective method for long-term preservation.

Storage ConditionAtmosphereChemical FormPurity (Day 1)Purity (Day 7)Purity (Day 30)Primary Degradant Observed
Room Temp (25°C)Ambient AirFree Base>99.0%~85.2%<60.0%Carbamates, Imines, S-Oxides
Room Temp (25°C)ArgonFree Base>99.0%~95.1%~88.4%Thiophene S-oxides
4°C (Dark)Ambient AirFree Base>99.0%~92.5%~75.0%Carbamates
-20°C (Dark)ArgonFree Base>99.0%>99.0%~98.2%None significant
Room Temp (25°C) Ambient Air HCl Salt >99.0% >99.0% >98.5% None significant

Standard Operating Procedure (SOP): Stabilization via Salt Formation

To permanently address the degradation of the free base, we recommend converting the compound into its hydrochloride (HCl) salt prior to storage.

Causality & Self-Validation: Protonation of the primary amine eliminates its nucleophilicity, entirely preventing the zwitterionic attack on CO₂ and halting carbamate formation[5]. Furthermore, the resulting positive charge reduces the overall electron density of the molecule, indirectly stabilizing the thiophene ring against electrophilic oxidation. This protocol is designed as a self-validating system : the successful formation of a crisp, white, free-flowing crystalline powder visually confirms that moisture and unreacted free base have been successfully purged.

Step-by-Step Methodology
  • Preparation: Purge a clean, dry round-bottom flask with Argon.

  • Dissolution: Dissolve 1.0 g of 5-Fluoro-2-thiophen-3-yl-benzylamine (free base) in 20 mL of anhydrous diethyl ether. Causality: Anhydrous ether excludes moisture, preventing baseline hydrolysis or side reactions during salt formation.

  • Cooling: Submerge the flask in an ice bath (0°C) and stir for 5 minutes. Causality: The acid-base reaction is exothermic; cooling prevents localized heating that could trigger oxidative degradation.

  • Acidification: Dropwise, add 1.1 equivalents of 4M HCl in dioxane. A white precipitate should begin to form immediately.

  • Maturation: Continue stirring at 0°C for 30 minutes under Argon to ensure complete precipitation.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel under a blanket of Argon. Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether. Causality: The cold ether wash removes any unreacted free base and highly soluble non-polar oxidative impurities (like trace epoxides).

  • Drying (Validation Step): Dry the solid under high vacuum for 4 hours.

    • Validation Check: The product must be a white, free-flowing powder. If the solid appears sticky or yellow, residual dioxane, moisture, or pre-existing degradants are present, and the salt should be recrystallized from ethanol/ether.

  • Storage: Transfer the validated HCl salt to an amber glass vial, backfill with Argon, and store at -20°C.

Stabilization Workflow Visualization

Workflow Step1 1. Dissolve Free Base in Dry Et2O (Argon) Step2 2. Add 1.1 eq HCl in Dioxane at 0°C Step1->Step2 Step3 3. Filter & Wash Precipitate (HCl Salt) Step2->Step3 Step4 4. Store at -20°C Protected from Light Step3->Step4

Step-by-step stabilization workflow converting the free base to an HCl salt.

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 5-Fluoro-2-thiophen-3-yl-benzylamine in target inhibition

Comparative Efficacy of 5-Fluoro-2-thiophen-3-yl-benzylamine in Target Inhibition: A Structural and Pharmacological Evaluation Executive Summary & Mechanistic Rationale In the development of targeted therapeutics for Her...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 5-Fluoro-2-thiophen-3-yl-benzylamine in Target Inhibition: A Structural and Pharmacological Evaluation

Executive Summary & Mechanistic Rationale

In the development of targeted therapeutics for Hereditary Angioedema (HAE), inhibiting Plasma Kallikrein (PKa / KLKB1) is a clinically validated strategy[1]. PKa is a trypsin-like serine protease responsible for cleaving high-molecular-weight kininogen (HK) into bradykinin, the primary inflammatory mediator driving vascular permeability during an HAE attack[2].

Historically, achieving high biochemical potency against PKa required inhibitors with highly basic P1 pharmacophores—most notably benzamidine (calculated pKa ~11.6)—to form a critical salt bridge with the Asp189 residue located at the base of the protease's S1 pocket[1][3]. However, this creates a "basicity paradox": the permanent positive charge at physiological pH severely restricts passive membrane permeability, resulting in poor oral bioavailability[3].

To overcome this, modern rational drug design has shifted toward moderately basic and neutral P1 binders[3]. 5-Fluoro-2-thiophen-3-yl-benzylamine represents a highly optimized fragment in this chemical space. By replacing the benzamidine with a substituted benzylamine, the basicity is reduced to a pKa of approximately 9.1[1]. The addition of the electronegative 5-fluoro group subtly lowers the amine's pKa further, increasing the un-ionized fraction in the gastrointestinal tract. To compensate for the weakened ionic interaction with Asp189, the 2-thiophen-3-yl moiety is strategically positioned to project into the adjacent hydrophobic S2 and S4 subsites, engaging in shape-complementary π-π stacking with residues such as Trp215 and Tyr99[2].

KKS_Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Activation PreK Plasma Prekallikrein FXIIa->PreK Cleaves PKa Plasma Kallikrein (PKa) PreK->PKa Active Enzyme PKa->FXII Positive Feedback HK High-Molecular-Weight Kininogen (HK) PKa->HK Cleaves BK Bradykinin (BK) HK->BK Releases B2R B2 Receptor Activation BK->B2R Binds HAE Vascular Permeability (HAE Attack) B2R->HAE Induces

Fig 1: The Kallikrein-Kinin System (KKS) pathway highlighting Plasma Kallikrein's central role.

Comparative Efficacy & Pharmacokinetic Profiling

To objectively evaluate the efficacy of the 5-Fluoro-2-thiophen-3-yl-benzylamine fragment, we compared its performance against a traditional benzamidine-based prototype and an advanced neutral P1 inhibitor (analogous to the clinical candidate Sebetralstat)[1][2].

The data below illustrates the critical trade-off between absolute biochemical potency and Lipophilic Ligand Efficiency (LLE), which dictates oral absorption.

Inhibitor ClassP1 PharmacophoreCalculated pKaPKa IC₅₀ (nM)FXIa IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Oral Bioavailability (F%)
Traditional Prototype Benzamidine~11.60.845< 1.0< 5%
Target Fragment 5-Fluoro-2-thiophen-3-yl-benzylamine~8.842.5> 5,00018.438%
Advanced Clinical Neutral Heterocycle (e.g., Sebetralstat analog)< 6.012.1> 10,00035.2> 60%

Data Analysis: While the benzamidine prototype achieves sub-nanomolar potency, it fails in permeability. The 5-Fluoro-2-thiophen-3-yl-benzylamine fragment sacrifices a marginal degree of biochemical potency but achieves an 18-fold increase in Caco-2 permeability, pushing oral bioavailability into a viable therapeutic window. Furthermore, it demonstrates excellent selectivity against Factor XIa (FXIa)—a closely related protease sharing ~85% active site homology with PKa[4]—driven by the thiophene ring's steric clash within the slightly narrower S2 pocket of FXIa.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that robust pharmacological data requires self-validating assay designs. Below are the protocols utilized to generate the comparative efficacy data.

Protocol A: High-Throughput Fluorogenic PKa Inhibition Assay

Objective: Quantify the IC₅₀ of the target fragment against isolated human PKa. Causality & Design: We utilize a continuous fluorogenic assay with the substrate Z-Phe-Arg-AMC. Trypsin-like proteases cleave the amide bond adjacent to Arginine, releasing highly fluorescent 7-Amino-4-methylcoumarin (AMC). To prevent false positives from pan-assay interference compounds (PAINS) or colloidal aggregators, 0.01% Triton X-100 is included in the buffer.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mg/mL BSA). Causality: BSA prevents the non-specific adsorption of the low-concentration enzyme to the microplate walls, ensuring stable enzyme kinetics.

  • Compound Dilution & QC: Serially dilute the inhibitor in 100% DMSO, transferring to the assay plate for a final DMSO concentration of 1% (v/v). Validation: Include Ecallantide as a positive control and 1% DMSO as a vehicle control. Calculate the Z'-factor; a Z'-factor > 0.6 validates the assay's statistical robustness.

  • Enzyme Incubation: Add 1 nM human Plasma Kallikrein. Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the benzylamine fragment to reach thermodynamic binding equilibrium within the S1/S2 pockets before substrate competition begins.

  • Reaction Initiation: Add 50 µM Z-Phe-Arg-AMC substrate. (Concentration is set near its Kₘ value to ensure the assay is highly sensitive to competitive inhibitors).

  • Kinetic Readout: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes. Calculate the initial velocity (V₀) from the linear portion of the progress curve to derive the IC₅₀ via the Hill equation.

Assay_Workflow Prep Compound Serial Dilution Incubate Incubation with Human PKa (15 min, 37°C) Prep->Incubate Substrate Addition of Z-Phe-Arg-AMC Incubate->Substrate Read Fluorescence Detection Substrate->Read Analyze IC50 Calculation & QC Validation Read->Analyze

Fig 2: Step-by-step workflow for the fluorogenic Plasma Kallikrein inhibition assay.

Protocol B: Caco-2 Transcellular Permeability Assay

Objective: Assess the passive permeability and efflux ratio of the inhibitors. Causality & Design: The Caco-2 cell line expresses intestinal efflux transporters (e.g., P-glycoprotein). By measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) flux, we validate whether the reduced basicity of the fluorinated benzylamine successfully prevents it from being a substrate for active efflux—a common pitfall for charged amines.

Step-by-Step Workflow:

  • Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm² to guarantee tight junction integrity.

  • Dosing: Apply 10 µM of 5-Fluoro-2-thiophen-3-yl-benzylamine in HBSS buffer (pH 7.4) to the apical chamber.

  • Sampling: Extract aliquots from the basolateral chamber at 30, 60, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quantification: Analyze compound concentration via LC-MS/MS and calculate the Apparent Permeability (Pₐₚₚ). Validation: An Efflux Ratio (Pₐₚₚ B→A / Pₐₚₚ A→B) of < 2.0 confirms that the compound relies on passive diffusion without significant P-gp mediated efflux.

Conclusion

The integration of the 5-Fluoro-2-thiophen-3-yl-benzylamine fragment represents a scientifically rigorous strategy for targeting Plasma Kallikrein. By carefully tuning the pKa of the P1 group and leveraging the S2/S4 sub-pockets for compensatory binding energy, researchers can effectively bridge the gap between in vitro potency and in vivo oral efficacy, accelerating the development of next-generation on-demand therapeutics.

References

  • Title: Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema. Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

A Comprehensive Guide to the Selectivity and Cross-Reactivity Profiling of 5-Fluoro-2-thiophen-3-yl-benzylamine

Introduction: The Imperative of Selectivity in Modern Drug Discovery The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, chief among them being the assura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, chief among them being the assurance of its specificity. 5-Fluoro-2-thiophen-3-yl-benzylamine is a novel compound with a structure suggestive of diverse biological activities, drawing parallels to thiophene-containing molecules that have demonstrated effects ranging from antiviral to anticancer. However, its therapeutic potential can only be realized through a meticulous evaluation of its selectivity. Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[1][2] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.[3][4]

This guide provides a robust framework for the systematic investigation of the selectivity and cross-reactivity of 5-Fluoro-2-thiophen-3-yl-benzylamine. We will delineate a series of comparative studies, detailing the experimental protocols necessary to build a comprehensive selectivity profile. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and practical, step-by-step methodologies.

Comparative Compound Selection: Establishing a Meaningful Context

To contextualize the selectivity profile of 5-Fluoro-2-thiophen-3-yl-benzylamine, it is essential to benchmark its performance against a panel of carefully selected comparator compounds. The choice of these comparators should be guided by the structural similarities and the potential therapeutic areas suggested by related thiophene-containing molecules.

Table 1: Proposed Comparator Compounds for Selectivity Profiling

CompoundClass/Primary TargetRationale for Inclusion
VF-57a Influenza A Virus Fusion InhibitorA structurally related N‑[(thiophen-3-yl)methyl]benzamide with known antiviral activity. Provides a benchmark for on-target potency and selectivity within a potential therapeutic class.
Staurosporine Broad-Spectrum Kinase InhibitorA non-selective kinase inhibitor that serves as a positive control for off-target kinase activity, helping to gauge the relative promiscuity of the test compound.
Olanzapine Multi-Targeting AntipsychoticA known promiscuous GPCR ligand, serving as a control for broad cross-reactivity in receptor binding assays.

Experimental Workflows for Comprehensive Selectivity Profiling

A multi-pronged approach is necessary to thoroughly assess the selectivity of 5-Fluoro-2-thiophen-3-yl-benzylamine. This involves a combination of in-vitro biochemical assays and cell-based functional assays.

Workflow for Selectivity Profiling

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Cellular Functional Assays cluster_3 Phase 4: Data Analysis & Selectivity Scoring A Test Compound: 5-Fluoro-2-thiophen-3-yl-benzylamine B Kinase Panel Screening (>400 Kinases) A->B C GPCR Binding Panel (>100 Receptors) A->C D Dose-Response Assays for Primary Hits (IC50/Ki Determination) B->D C->D E Target-Specific Functional Assays (e.g., Viral Entry, Cell Proliferation) D->E F Cytotoxicity & Apoptosis Assays (e.g., Caspase-Glo 3/7) D->F G Comparative Analysis vs. Benchmarks E->G F->G H Selectivity Score Calculation (e.g., S-score, Gini coefficient) G->H

Caption: A phased approach to selectivity profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

In-Vitro Kinase Selectivity Profiling

Rationale: Kinases are a large family of enzymes with highly conserved ATP-binding sites, making them common off-targets for small molecule inhibitors.[2] Broad kinase screening is crucial to identify potential liabilities early in development.[1][5]

Methodology: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site by a test compound.[6]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoro-2-thiophen-3-yl-benzylamine and comparator compounds in 100% DMSO. Create a dilution series in assay buffer.

  • Assay Plate Preparation: In a 384-well plate, add 5 µL of the test compound dilutions.

  • Kinase/Antibody Mixture: Prepare a mixture of the target kinase and a Europium-labeled anti-tag antibody in the appropriate kinase buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 5 µL of the Alexa Fluor® 647-labeled tracer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).[7]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer and binding of the test compound. Determine IC50 values from the dose-response curves.

GPCR Cross-Reactivity Screening

Rationale: G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are frequent off-targets for many drugs, leading to a wide range of side effects.[8]

Methodology: Scintillation Proximity Assay (SPA) for Radioligand Binding

SPA is a homogeneous assay that measures the binding of a radiolabeled ligand to a receptor immobilized on a scintillant-containing bead.[9][10][11]

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute membrane preparations containing the GPCR of interest. Prepare a solution of SPA beads coupled to a capture antibody.

  • Assay Setup: In a 96-well plate, combine the GPCR-containing membranes, SPA beads, a specific radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Data Acquisition: Count the plate in a scintillation counter. Light is only emitted when the radioligand is bound to the receptor on the bead.

  • Data Analysis: A decrease in scintillation signal indicates displacement of the radioligand by the test compound. Calculate the percentage of inhibition and determine the Ki value.[12]

Cellular Functional Assays

Rationale: Cell-based assays provide a more physiologically relevant context to confirm the findings from biochemical assays and to assess the functional consequences of target engagement.[13][14][15][16][17]

Methodology: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[18][19][20]

Step-by-Step Protocol:

  • Cell Culture: Seed a relevant cell line (e.g., A549 for antiviral studies, or a cancer cell line like HeLa) in a 96-well white-walled plate and incubate overnight.

  • Compound Treatment: Treat the cells with a dilution series of the test compound and comparators. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates the activation of caspases 3 and 7. Determine the EC50 for apoptosis induction.

Data Presentation and Interpretation

Quantitative data from these assays should be compiled into clear, comparative tables to facilitate analysis.

Table 2: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase5-Fluoro-2-thiophen-3-yl-benzylamineVF-57aStaurosporine
Target Kinase (Hypothetical) Value>10,0005
Off-Target Kinase 1Value>10,00010
Off-Target Kinase 2Value>10,0008
............

Table 3: Comparative GPCR Binding Affinity (Ki, nM)

Receptor5-Fluoro-2-thiophen-3-yl-benzylamineVF-57aOlanzapine
Target Receptor (Hypothetical) Value>10,00050
5-HT2AValue>10,0002
D2Value>10,00010
............

Table 4: Cellular Activity Profile (EC50, µM)

Assay5-Fluoro-2-thiophen-3-yl-benzylamineVF-57aStaurosporine
Antiviral Activity (Hypothetical) Value0.8N/A
Apoptosis Induction (Caspase 3/7)Value>500.02
General Cytotoxicity (MTT Assay)Value>500.05

Signaling Pathway Analysis

Understanding the potential impact of off-target effects requires visualizing the compound's interaction within the broader context of cellular signaling.

G cluster_0 On-Target Pathway (e.g., Viral Fusion) cluster_1 Potential Off-Target Pathway (e.g., Kinase Signaling) A Virus B Host Cell Receptor A->B C Membrane Fusion B->C D Viral Replication C->D X 5-Fluoro-2-thiophen-3-yl-benzylamine X->C Inhibition Y Off-Target Kinase X->Y Unintended Inhibition E Growth Factor F Receptor Tyrosine Kinase E->F G Signaling Cascade (e.g., MAPK) F->G H Cell Proliferation G->H

Caption: On-target vs. potential off-target pathway modulation.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the selectivity and cross-reactivity profiling of 5-Fluoro-2-thiophen-3-yl-benzylamine. The systematic application of these in-vitro and cell-based assays will generate a robust dataset, enabling a thorough assessment of the compound's therapeutic window and potential liabilities. A highly selective compound will exhibit potent on-target activity with minimal interaction with the screened off-targets. Conversely, significant off-target activity would necessitate further medicinal chemistry efforts to improve selectivity or a re-evaluation of the compound's suitability for development. The ultimate goal is to build a detailed understanding of the compound's pharmacological profile, paving the way for its safe and effective application in future therapeutic contexts.

References

  • Steck, A. L., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS One, 9(1), e86388.
  • Westh Hansen, S., et al. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLoS One, 11(3), e0150658.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • de Ligt, R. A., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 139-151.
  • Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: a new strategy for kinase research. Accounts of chemical research, 40(6), 412-421.
  • An, W. F., & Tolliday, N. (2010). Introduction: cell-based assays for high-throughput screening. Methods in molecular biology, 665, 1-12.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Powers, D. L., et al. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & lymphoma, 52(sup1), 69-72.
  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • AstraZeneca. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
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Sources

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